molecular formula C13H17N3O2 B254411 N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide

Cat. No. B254411
M. Wt: 247.29 g/mol
InChI Key: YVIMJCZNLWOYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide, also known as BZPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZPMA belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide exerts its biological activity by interacting with various cellular targets. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also modulates the expression of genes involved in neuroprotection and immune regulation.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also reduces oxidative stress and inflammation in the brain by modulating the expression of certain genes. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide enhances the activity of immune cells by promoting the production of cytokines.

Advantages and Limitations for Lab Experiments

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also exhibits a high degree of selectivity towards its cellular targets. However, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has certain limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide. One potential application is in the development of novel cancer therapies. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to exhibit potent anti-cancer activity and could potentially be used in combination with other anti-cancer drugs. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to have neuroprotective effects and could potentially be used to prevent or slow down the progression of these diseases. Finally, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide could be further studied for its immunomodulatory effects and its potential use in the treatment of autoimmune diseases.

Synthesis Methods

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide can be synthesized by the reaction of 2-methoxyacetyl chloride with 2-aminobenzimidazole in the presence of triethylamine. The resulting product is then reacted with 3-bromopropylamine to obtain N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been found to exhibit anti-cancer activity by inducing cell death in cancer cells. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to modulate the immune system by enhancing the activity of immune cells.

properties

Product Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide

InChI

InChI=1S/C13H17N3O2/c1-18-9-13(17)14-8-4-7-12-15-10-5-2-3-6-11(10)16-12/h2-3,5-6H,4,7-9H2,1H3,(H,14,17)(H,15,16)

InChI Key

YVIMJCZNLWOYAB-UHFFFAOYSA-N

SMILES

COCC(=O)NCCCC1=NC2=CC=CC=C2N1

Canonical SMILES

COCC(=O)NCCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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